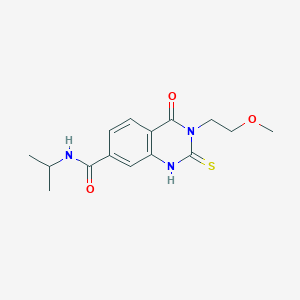
3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle. This core is substituted with various functional groups including a methoxyethyl group, a propan-2-yl group, a sulfanylidene group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, along with the various substituents mentioned above. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Quinazoline derivatives, including those similar to 3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been extensively studied for their pharmacological potential. For instance, Rahman et al. (2014) explored a series of N-substituted quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic activities in rats, highlighting the diverse therapeutic potential of this class of compounds (Rahman et al., 2014).
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has also been a significant area of research. Agui et al. (1977) synthesized novel quinazoline carboxylic acids with effective antimicrobial properties, particularly against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977). This indicates the potential of quinazoline derivatives in addressing bacterial infections.
Anticancer Research
In the field of oncology, Hassan et al. (2014) synthesized 5-Amino-N-aryl-pyrazole-4-carboxamides derived from quinazoline, which were screened for cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing the potential of quinazoline derivatives in cancer treatment (Hassan et al., 2014).
Synthetic Chemistry and Molecular Design
The synthesis of complex quinazoline derivatives is another crucial research area. For example, Patel et al. (2011) reported the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, demonstrating the versatility of quinazoline compounds in synthetic chemistry (Patel & Patel, 2011).
Biological and Chemical Properties Exploration
The exploration of the biological and chemical properties of quinazoline derivatives is a constant theme in research. For instance, Zhou et al. (2007) examined a series of quinazolinone derivatives for their ability to interact with formyl peptide receptor-like 1, highlighting the diverse biological activities of these compounds (Zhou et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)16-13(19)10-4-5-11-12(8-10)17-15(22)18(14(11)20)6-7-21-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGOWQDAKMCTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

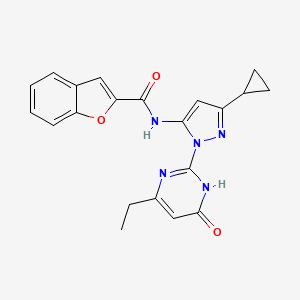
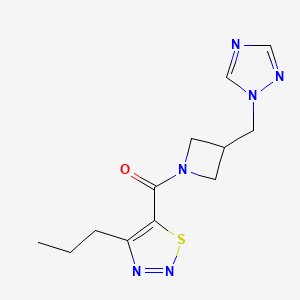
![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)
![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)
![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2611005.png)

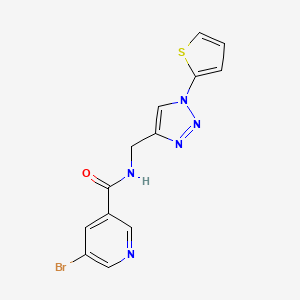
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
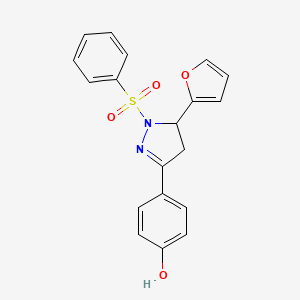
![4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2611010.png)